10H-Thieno(3,4-b)(1,5)benzodiazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-
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Overview
Description
10H-Thieno(3,4-b)(1,5)benzodiazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)- is a complex organic compound belonging to the thienobenzodiazepine class. This compound is characterized by its unique structure, which includes a thieno ring fused to a benzodiazepine core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Thieno(3,4-b)(1,5)benzodiazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a thieno ring with a benzodiazepine precursor under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
10H-Thieno(3,4-b)(1,5)benzodiazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
10H-Thieno(3,4-b)(1,5)benzodiazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10H-Thieno(3,4-b)(1,5)benzodiazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)- involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors in the brain, modulating their activity and leading to various pharmacological effects. The exact pathways involved may include the modulation of neurotransmitter release and receptor activation.
Comparison with Similar Compounds
Similar Compounds
Olanzapine: A thienobenzodiazepine used in the treatment of schizophrenia and bipolar disorder.
Telenzepine: An analog of pirenzepine, used as an antagonist to M1-receptor.
Uniqueness
10H-Thieno(3,4-b)(1,5)benzodiazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)- is unique due to its specific structural features and the presence of the piperazinylacetyl group, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
80880-93-9 |
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Molecular Formula |
C18H20N4O2S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one |
InChI |
InChI=1S/C18H20N4O2S/c1-20-6-8-21(9-7-20)10-17(23)22-15-5-3-2-4-14(15)19-18(24)13-11-25-12-16(13)22/h2-5,11-12H,6-10H2,1H3,(H,19,24) |
InChI Key |
SZSCWPDMHVMTEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3NC(=O)C4=CSC=C42 |
Origin of Product |
United States |
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